1,3-Difluoro-5-(2-methoxyethoxy)benzene
Description
1,3-Difluoro-5-(2-methoxyethoxy)benzene (CAS: 1355011-33-4) is a fluorinated aromatic ether characterized by fluorine atoms at the 1- and 3-positions of the benzene ring and a 2-methoxyethoxy group at the 5-position. Its molecular formula is C₉H₁₀F₂O₂, with a molecular weight of 200.17 g/mol. The compound has been listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial viability .
The 2-methoxyethoxy substituent introduces both electron-donating (ether oxygen) and steric effects, influencing solubility and reactivity. Fluorine atoms, being strongly electron-withdrawing, direct electrophilic substitution to specific positions on the ring.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1,3-difluoro-5-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 |
InChI Key |
OGSJAHQLMMMHNH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include fluorobenzenes with alkoxy, methoxy, or ethoxy substituents. Differences in substituent position, chain length, and electronic properties significantly alter physical, chemical, and functional characteristics. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Fluorobenzenes
| Compound Name | CAS Number | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|---|
| 1,3-Difluoro-5-(2-methoxyethoxy)benzene | 1355011-33-4 | 1,3-diF, 5-OCH₂CH₂OCH₃ | C₉H₁₀F₂O₂ | Discontinued; longer alkoxy chain |
| 1,3-Difluoro-5-(methoxymethyl)benzene | 228122-40-5 | 1,3-diF, 5-CH₂OCH₃ | C₈H₈F₂O | Shorter substituent; higher volatility |
| 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene | 1804417-45-5 | 1-OCH₃, 2-OCH₃, 5-OCH₂CH₃, 3-F | C₁₁H₁₅FO₃ | Multiple methoxy groups; different regiochemistry |
| Diflufenican (Agrochemical) | 83164-33-4 | 2,4-diF, pyridinecarboxamide | C₁₉H₁₁F₂N₂O₂ | Bioactive; herbicide application |
Key Observations:
Substituent Length and Polarity :
- The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to shorter chains (e.g., methoxymethyl in CAS 228122-40-5) .
- Longer alkoxy chains may improve solubility in polar solvents but reduce thermal stability.
Regiochemical Effects :
- Fluorine position (e.g., 1,3- vs. 2,4-difluoro) directs electrophilic substitution. For example, 1,3-difluoro derivatives favor meta/para substitution, whereas 2,4-difluoro analogs (e.g., diflufenican) are optimized for herbicidal activity .
Functional Group Diversity :
- Compounds like diflufenican incorporate heterocyclic moieties (pyridinecarboxamide), enhancing bioactivity compared to simpler ethers .
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